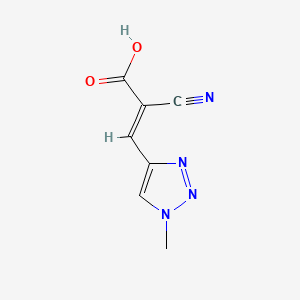

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid

Beschreibung

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a synthetic cinnamic acid derivative featuring a cyano group at position 2 and a 1-methyl-1H-1,2,3-triazole substituent at position 3 of the acrylic acid backbone. Its molecular formula is C₈H₆N₄O₂, with a molecular weight of 206.16 g/mol.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13)/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMARXZFFFIVGC-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1-methyl-1H-1,2,3-triazole segment is typically synthesized via CuAAC, a click chemistry reaction. This method involves the reaction of a methyl-substituted azide with a terminal alkyne under catalytic copper conditions. For example, 1-methyl-4-ethynyl-1H-1,2,3-triazole is prepared by reacting sodium azide with propargyl bromide, followed by methylation .

Reaction Conditions

-

Catalyst : Cu(I) species (e.g., CuSO₄·5H₂O with sodium ascorbate) .

-

Temperature : Room temperature to 80°C.

Mechanistic Insights

The Cu(I) catalyst facilitates a regioselective [3+2] cycloaddition, ensuring 1,4-disubstituted triazole formation. The methyl group is introduced either during azide synthesis or via post-cycloaddition alkylation .

Knoevenagel Condensation for Cyanoacrylate Formation

The cyanoacrylic acid moiety is introduced via Knoevenagel condensation between 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and cyanoacetic acid. This step is critical for establishing the α,β-unsaturated nitrile structure.

Standard Protocol

-

Aldehyde : 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde.

-

Nitrile Source : Cyanoacetic acid.

Optimization Data

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Maximizes rate |

| Temperature | 80–100°C | Completes in 6h |

| Solvent Polarity | Polar protic (e.g., EtOH) | Enhances solubility |

Mechanism

The base deprotonates cyanoacetic acid, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the α,β-unsaturated nitrile .

Continuous Flow Synthesis for Industrial Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. For example, VulcanChem reports using flow systems for cycloaddition and condensation steps .

Advantages

-

Residence Time Control : Minimizes side reactions.

-

Heat Management : Exothermic steps (e.g., CuAAC) are safely controlled .

-

Throughput : Achieves >95% conversion in minutes vs. hours in batch .

Case Study

A two-stage flow process:

-

Triazole Synthesis : CuAAC in a microreactor (25°C, 5 min).

-

Condensation : Knoevenagel reaction in a packed-bed reactor (80°C, 10 min) .

Alternative Routes: Hydrolysis of Dinitrile Precursors

A patent by RU2532916C2 describes hydrolyzing 2-arylidenemalononitriles with diluted HNO₃ to yield 2-cyano-3-arylacrylic acids . Adapting this method:

Steps

-

Synthesize 2-(1-methyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile via aldol condensation.

-

Hydrolyze one nitrile group using HNO₃ (65%)/H₂O (5:3) with KMnO₄ catalysis .

Conditions

Green Chemistry Approaches

Recent advances prioritize solvent-free or aqueous conditions:

-

Metal-Free Triazole Synthesis : Using flow reactors with in situ azide generation .

-

Biocatalysis : Lipases for ester hydrolysis in cyanoacrylate synthesis (under investigation) .

Challenges and Optimization Strategies

Common Issues

-

Regioselectivity in CuAAC : Additives like TBTA improve 1,4-selectivity .

-

Acrylic Acid Stability : Low-temperature workup prevents decarboxylation .

Innovative Solutions

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with biological targets through the triazole ring. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyano group can also participate in interactions with nucleophiles in biological systems, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

¹Estimated using fragment-based methods; ²Calculated based on structural analogs.

Key Observations:

- Lipophilicity : The methyl-triazole substituent increases LogP relative to caffeic acid but remains less lipophilic than indole-containing analogs .

- Steric Bulk: Compounds 10d and 10n () feature larger substituents (e.g., p-tolylamino), contributing to higher molecular weights and LogP values, which may influence membrane permeability and target binding.

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound’s cyano group may reduce aqueous solubility compared to caffeic acid but improve it relative to indole derivatives .

- Synthetic Accessibility : The methyl-triazole group simplifies synthesis compared to the multi-step routes required for Compounds 10d and 10n .

- Bioavailability : The indole derivative’s higher LogP (~2.1) suggests better membrane permeability than the target compound, though this may vary with ionization .

Biologische Aktivität

2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid (CAS: 1883190-87-1) is a compound characterized by the presence of a cyano group, a triazole ring, and an acrylic acid moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The molecular formula of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is with a molecular weight of 178.15 g/mol. The compound features a triazole ring that may facilitate interactions with various biological targets.

Synthesis

The synthesis typically involves cycloaddition reactions of azides and alkynes to form the triazole ring, often catalyzed by copper(I) salts like copper(I) iodide in the presence of bases such as sodium ascorbate. Subsequent reactions introduce the cyano and acrylic acid functionalities.

The biological activity of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is primarily attributed to the triazole ring's ability to interact with enzymes or receptors. The cyano group can engage in nucleophilic interactions, potentially leading to various biological effects.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit anticancer properties. Studies have shown that derivatives of triazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For instance, related compounds have demonstrated effectiveness against various cancer cell lines by disrupting cellular signaling pathways critical for cancer progression.

Antimicrobial Properties

Triazole-containing compounds are also noted for their antimicrobial activities. The ability of the triazole ring to bind to microbial enzymes may inhibit their function, thereby exhibiting bactericidal or fungicidal effects. Preliminary studies suggest that 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid could possess similar properties, warranting further investigation into its efficacy against specific pathogens .

Case Studies and Research Findings

Comparison with Similar Compounds

To understand the unique properties of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)acrylic acid | Structure | Anticancer and antimicrobial |

| 2-Cyano-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid | Structure | Antimicrobial |

The presence of different substituents on the triazole ring can significantly influence the compound's reactivity and biological activity.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the α,β-unsaturated bond (δ 6.5–7.5 ppm for vinyl protons) and triazole ring protons (δ 7.8–8.2 ppm) .

- FT-IR : Detect cyano (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

How does the 1-methyl-1H-1,2,3-triazole moiety influence supramolecular interactions in crystal packing?

Advanced

Single-crystal X-ray diffraction (refined via SHELXL) reveals:

- Hydrogen bonding : Carboxylic acid O-H···N(triazole) interactions (2.8–3.0 Å) .

- π-π stacking : Triazole and acryloyl π-systems with centroid distances of 3.5–3.7 Å.

Compare with analogs (e.g., pyrazole derivatives) to assess steric effects on packing efficiency .

What protocols prevent degradation during storage and handling?

Q. Basic

- Storage : –20°C under argon in amber vials to avoid photodegradation.

- Stability assays : Monitor via HPLC every 3 months; degradation products (e.g., hydrolyzed cyano group) appear as new peaks at 4–6 minutes .

How can side reactions during triazole functionalization be mitigated?

Q. Advanced

- Protecting groups : Use Boc for NH to prevent over-alkylation.

- Kinetic control : React at –78°C with slow reagent addition.

- In situ monitoring : FT-IR tracks reagent consumption (e.g., loss of C≡N stretch at 2200 cm⁻¹) .

How is thermodynamic stability under varying conditions determined?

Q. Basic

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.

- Differential Scanning Calorimetry (DSC) : Melting point (~180°C) and phase transitions .

What in silico approaches predict bioavailability for CNS applications?

Q. Advanced

- QSAR models : LogP ~1.5 (optimal for blood-brain barrier permeability).

- PAMPA-BBB assay : Experimental permeability coefficient >4.0 × 10⁻⁶ cm/s validates predictions .

How is recrystallization optimized for high-purity single crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.